Urceolatin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H12Br2O6 |
|---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
10-bromo-4-[(3-bromo-4,5-dihydroxyphenyl)methyl]-15-oxatetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,6,8,10,12-heptaene-2,3,11-triol |
InChI |
InChI=1S/C21H12Br2O6/c22-11-4-7(5-13(24)17(11)26)3-10-9-2-1-8-6-12(23)18(27)20-14(8)15(9)21(29-20)19(28)16(10)25/h1-2,4-6,24-28H,3H2 |
InChI Key |
MUCAQKAQNJJHBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C3=C2C4=C(O3)C(=C(C=C41)Br)O)O)O)CC5=CC(=C(C(=C5)Br)O)O |
Synonyms |
6-bromo-1-(3-bromo-4,5-dihydroxybenzyl)phenanthro(4,5-bcd)furan-2,3,5-triol urceolatin |
Origin of Product |
United States |
The Landscape of Marine Bromophenols
Bromophenols are a class of secondary metabolites commonly found in marine environments, particularly in marine algae. nih.govnih.gov These compounds are characterized by one or more benzene (B151609) rings containing hydroxyl groups and bromine atoms. nih.govmdpi.com The presence and position of these bromine and hydroxyl groups significantly influence their chemical properties and biological activities. mdpi.com Marine algae, including red, brown, and green algae, are exceptionally rich sources of these structurally diverse bioactive compounds. nih.govnih.gov The ecological role of many marine bromophenols is believed to be in chemical defense, acting as deterrents to other marine organisms. nih.govnih.gov
Over the years, a vast number of bromophenols have been isolated from various marine species, exhibiting a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net This has made them promising candidates for the development of new pharmaceuticals. mdpi.comresearchgate.net
Isolation and Identification of Urceolatin from Biological Sources
Natural Habitat and Species Identification
Marine Red Alga Polysiphonia urceolata as the Primary Source
Urceolatin was first isolated from the marine red alga Polysiphonia urceolata acs.orgcapes.gov.brnih.gov. Polysiphonia is a genus of filamentous red algae belonging to the family Rhodomelaceae, encompassing approximately 200 species found globally in marine habitats biologylearner.comwikipedia.org. These algae are predominantly distributed along the coasts of the Atlantic and Pacific Oceans biologylearner.com.
Polysiphonia urceolata, also identified as Polysiphonia stricta, is characterized by its soft, slender cylindrical, and often densely tufted deep red fronds, which can reach up to 200 mm in length seaweed.ie. It typically originates from a creeping rhizoidal base and exhibits pseudodichotomous to distally alternate branching seaweed.ie. The thallus of Polysiphonia species generally presents a brownish-red to purplish-red hue and possesses a delicate, feathery appearance due to its extensively branched filaments blogspot.com. P. urceolata is commonly found on various substrata such as rocks and shells, and frequently grows as an epiphyte, particularly on the stipes of Laminaria hyperborea, thriving in intertidal and subtidal zones, especially in wave-exposed areas and pool overflows seaweed.ie.
The family Rhodomelaceae, to which Polysiphonia urceolata belongs, is recognized as a prolific source of bromophenols acs.org. Prior phytochemical investigations of species within this family have led to the characterization of a variety of bromophenols exhibiting diverse biological activities, including feeding deterrent, R-glucosidase inhibitory, and growth stimulatory effects acs.org.
Phylogenetic Distribution of Bromophenols in Marine Algae Relevant to this compound
Marine algae are renowned for producing a wide array of halogenated compounds, particularly brominated phenols (bromophenols) researchgate.netd-nb.infomdpi.com. These compounds possess various bioactivities and are typically not commercially available, necessitating their isolation for biological activity testing d-nb.info. The phylogenetic distribution of bromophenols across marine algae is intricate, with red algae (Rhodophyta) demonstrating the highest diversity of brominated compounds d-nb.info. Notably, all red algae reported to contain bromophenols belong to the class Florideophyceae, which is one of the largest classes within the Rhodophyta d-nb.info.
While simpler brominated phenols, such as 2-bromophenol, 4-bromophenol, 2,4-dibromophenol (B41371), 2,6-dibromophenol, and 2,4,6-tribromophenol (B41969), are found across green, brown, and red algae, more complex bromophenols like this compound exhibit more specific distribution patterns d-nb.info. This compound itself is described as a highly oxygenated bromophenol containing an unprecedented naturally occurring benzylphenanthro[4,5-bcd]furan unit acs.orgcapes.gov.br. Its unique structural features contribute significantly to its importance in natural product chemistry.
Advanced Chromatographic Separation Techniques for this compound Isolation
The isolation of this compound from the complex biological matrix of Polysiphonia urceolata necessitates the application of sophisticated chromatographic separation techniques, often guided by bioassays to effectively target and isolate active compounds.
Bioassay-Guided Fractionation Strategies
Bioassay-guided fractionation is a fundamental technique for the discovery and isolation of bioactive compounds from natural sources researchgate.netresearchgate.net. This iterative process involves the sequential separation of crude extracts into fractions, followed by the systematic screening of each fraction for a desired biological activity researchgate.netplos.org. The fractions exhibiting the highest activity are then subjected to further separation and re-testing, a process that is repeated until a pure, active molecule is isolated in sufficient quantity for comprehensive structural identification researchgate.netplos.org.
In the context of this compound, crude extracts and subsequent fractions from Polysiphonia urceolata were observed to possess potent DPPH radical-scavenging activity acs.org. This antioxidant activity served as the guiding bioassay throughout the fractionation process acs.org. The general methodology for bioassay-guided fractionation typically includes:
Extraction : Initial extraction of compounds from the biological material is performed using suitable solvents researchgate.net. For this compound, dried P. urceolata was extracted with 95% ethanol (B145695) acs.org.
Partitioning : The crude extract is subsequently dissolved in water and sequentially partitioned with various solvents to separate compounds based on their differential polarities acs.org. In the isolation of this compound, this step involved partitioning with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) acs.org.
Chromatographic Separation : Active fractions are then subjected to various column chromatography techniques utilizing different stationary and mobile phases acs.orgresearchgate.net. The ethyl acetate-soluble extract, which demonstrated significant activity, was further fractionated using silica (B1680970) gel column chromatography with a gradient elution system acs.org.
Bioassay and Iteration : Each resulting fraction is rigorously screened for bioactivity, and the cycle of fractionation and bioassay is repeated until the target active molecule is purified to homogeneity researchgate.net.
High-Performance Liquid Chromatography (HPLC) and Related Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful and widely utilized analytical and preparative technique for the separation, identification, and purification of compounds, particularly indispensable in natural product isolation teledynelabs.comnih.govnih.gov. Preparative HPLC is specifically employed when the objective is to isolate and purify significant quantities of a target compound from a complex sample mixture teledynelabs.com.
For the isolation of this compound, reversed-phase semi-preparative HPLC played a crucial role as the final purification step acs.org. Following initial column chromatography on silica gel, a specific subfraction was further purified using reversed-phase semi-preparative HPLC, employing a methanol-water mixture as the mobile phase acs.org. This advanced technique enabled the successful isolation of this compound as a pure compound acs.org.
HPLC offers exceptional precision and flexibility, rendering it a preferred method for isolating active compounds for in-depth structural elucidation and property characterization teledynelabs.com. The technique operates based on the intricate interplay between a stationary phase (e.g., silica gel or other specialized sorbents packed within a column) and a mobile phase (a solvent or a combination of solvents) that carries the sample mixture through the column under high pressure, leading to the separation of its components teledynelabs.com.
Here is a summary of the isolation steps for this compound:
| Step | Solvent/Stationary Phase | Purpose |
| Crude Extraction | 95% Ethanol | Initial extraction from dried algae acs.org |
| Solvent Partitioning | H₂O, Petroleum Ether, EtOAc, n-BuOH | Separation based on polarity acs.org |
| Silica Gel Column Chromatography | Petroleum Ether-Acetone, CHCl₃-MeOH | Initial fractionation of EtOAc extract acs.org |
| Reversed-Phase Semipreparative HPLC | MeOH-H₂O | Final purification of this compound acs.org |
Unprecedented Structural Architecture
This compound's distinctiveness stems from its complex and previously unobserved structural features within natural products.
Benzylphenanthro[4,5-bcd]furan Unit in Natural Products
A defining characteristic of this compound is the presence of an unprecedented naturally occurring benzylphenanthro[4,5-bcd]furan unit wikipedia.orgumweltprobenbank.denih.govatamanchemicals.com. This core carbon skeleton is unique in its natural occurrence umweltprobenbank.de. While a synthetic route for phenanthro[4,5-bcd]furan has been documented, and a compound known as morphenol, a degradation product of morphine, contains a similar unit, this compound marks the first instance of this specific benzylphenanthro[4,5-bcd]furan moiety found in nature wikipedia.org. This structural novelty highlights the diverse biosynthetic pathways present in marine organisms.
Highly Oxygenated Bromophenolic Framework
This compound is classified as a highly oxygenated bromophenol wikipedia.orgumweltprobenbank.denih.gov. Its molecular structure incorporates two bromine atoms, classifying it as a dibrominated compound umweltprobenbank.de. The isolation of such bromophenols from marine red algae, particularly from the family Rhodomelaceae, is consistent with the known chemical richness of these organisms, which are recognized sources of various halogenated metabolites wikipedia.orgumweltprobenbank.de.
Advanced Spectroscopic Characterization Methods
The definitive establishment of this compound's complex structure was achieved through extensive and sophisticated spectroscopic analysis wikipedia.orgumweltprobenbank.denih.govatamanchemicals.comnih.govctdbase.org. Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in this process, providing critical insights into the compound's atomic connectivity and three-dimensional configuration fishersci.ca.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration
NMR spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures. It provides detailed information about the electronic environment of atoms and their spatial relationships, both through direct bonds and through-space interactions fishersci.ca.
One-dimensional NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for initial structural assessment. These techniques provide information on the number of distinct proton and carbon environments within a molecule, as well as their chemical shifts and coupling patterns fishersci.ca. For this compound, the ¹H NMR spectrum, recorded in acetone-d₆, provided crucial data for identifying various proton types and their relative positions wikipedia.orgumweltprobenbank.de.
Table 1: Selected ¹H NMR Data for this compound (in acetone-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (General) |
| 7.98 | Singlet | 1H | Aromatic |
| 7.82 | Doublet | 1H | Ortho-coupled aromatic |
| 7.69 | Doublet | 1H | Ortho-coupled aromatic |
| 6.99 | Doublet | 1H | Meta-coupled aromatic |
| 6.76 | Doublet | 1H | Meta-coupled aromatic |
| 4.38 | Singlet | 2H | Methylene/Benzyl |
| wikipedia.orgumweltprobenbank.de |
While 1D NMR spectra are highly informative, they can become crowded and challenging to interpret for complex molecules, making it difficult to extract comprehensive connectivity information nih.gov. This limitation necessitates the use of multi-dimensional NMR techniques.
Two-dimensional NMR experiments are critical for resolving ambiguities in 1D spectra, distinguishing overlapping signals, and establishing direct and long-range correlations between nuclei fishersci.cachem960.com. The parallel analysis of multiple 2D NMR spectra significantly enhances the reliability of structural assignments fishersci.ca.
COSY (COrrelation SpectroscopY): COSY experiments reveal correlations between protons that are J-coupled, typically through two or three chemical bonds. This provides direct evidence of proton-proton connectivity within spin systems. By identifying coupled proton networks, COSY data helps in piecing together adjacent structural fragments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy is employed to determine one-bond correlations between protons and carbon atoms (¹H-¹³C single-bond connectivity). An edited HSQC spectrum can further differentiate between CH₂, CH, and CH₃ groups by displaying their peaks in opposite phases, providing valuable information about the substitution patterns on carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for establishing long-range correlations between protons and carbons, typically through two, three, and occasionally four bonds. Unlike HSQC, direct one-bond correlations are suppressed in HMBC, allowing for clearer observation of these longer-range interactions. This technique is particularly powerful for identifying quaternary carbons (carbons without directly attached protons) and for connecting different molecular fragments across non-protonated carbons. The combined application of HSQC and HMBC constitutes a highly effective strategy for systematically tracing the entire carbon skeleton of an organic compound.
The integration of data from these advanced 2D NMR techniques, alongside 1D NMR and other spectroscopic methods, was fundamental in unambiguously assigning the complete and intricate chemical structure of this compound.
Table 2: Summary of 2D NMR Experiment Applications in Structure Elucidation
| Experiment | Type of Correlation | Information Gained |
| COSY | ¹H-¹H (through-bond) | Identifies J-coupled protons, revealing adjacent proton networks. |
| HSQC | ¹H-¹³C (one-bond) | Establishes direct carbon-proton connectivity; edited versions differentiate CH/CH₂/CH₃. |
| HMBC | ¹H-¹³C (multiple-bond) | Provides long-range carbon-proton correlations (2-4 bonds), crucial for quaternary carbons and connecting fragments. |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry played a pivotal role in determining the precise molecular formula of this compound and providing initial clues about its elemental composition, particularly the presence of bromine atoms. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in establishing this compound's molecular formula as C₂₁H₁₂Br₂O₆. acs.orgacs.org This technique offers high mass accuracy, allowing for the confident assignment of elemental compositions. springernature.combiorxiv.org
Further insights were gained from Electron Ionization Mass Spectrometry (EIMS). The EIMS spectrum of this compound exhibited a characteristic molecular ion peak cluster at m/z 522, 520, and 518. acs.orgacs.org The relative intensity ratio of these peaks was observed to be approximately 1:2:1. acs.orgacs.org This distinct isotopic pattern is a definitive indicator of the presence of two bromine atoms within the molecule. Bromine, with its two naturally abundant isotopes, ⁷⁹Br and ⁸¹Br (in an approximate 1:1 ratio), gives rise to such a triplet pattern for a dibrominated compound (M, M+2, M+4) where the M+2 peak is typically the most intense. springernature.com While specific fragmentation patterns beyond the molecular ion cluster were not detailed in the provided literature, mass spectrometry generally provides structural information through the fragmentation of the molecular ion into smaller, characteristic ions. biorxiv.orgspectroscopyonline.comlibretexts.orgnih.govresearchgate.netresearchgate.net
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₁₂Br₂O₆ |
| Molecular Ion Peak Cluster (m/z) | 522 / 520 / 518 |
| Relative Intensity Ratio | 1:2:1 |
| Technique for Molecular Formula | HRESIMS |
| Technique for Isotopic Pattern | EIMS |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy was employed to identify the key functional groups present in this compound by analyzing its characteristic absorption bands. nih.govnih.govlibretexts.orgsavemyexams.commvpsvktcollege.ac.in The IR spectrum of this compound revealed significant absorptions that provided crucial information about its chemical functionalities. acs.orgacs.org
A prominent broad absorption band was observed at 3400 cm⁻¹, which is characteristic of hydroxyl (O-H) stretching vibrations. acs.orgacs.orgsoton.ac.uk This indicates the presence of alcohol or phenol (B47542) groups within the this compound structure. Additionally, the spectrum displayed distinct absorption bands at 1642 cm⁻¹ and 1584 cm⁻¹. acs.orgacs.org These frequencies are characteristic of carbon-carbon stretching vibrations within aromatic ring systems, confirming the presence of an extended aromatic framework in this compound. libretexts.orgsoton.ac.uk
Table 2: Infrared Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Hydroxyl (O-H) | 3400 | Broad absorption |
| Aromatic Ring | 1642, 1584 | Absorptions |
X-ray Crystallography for Absolute Configuration and 3D Conformation
X-ray crystallography is a powerful analytical technique widely utilized for the unambiguous determination of the three-dimensional (3D) structure of molecules, including the precise arrangement of atoms in space and the absolute configuration of chiral centers. springernature.comnih.govsavemyexams.commvpsvktcollege.ac.in This method relies on the diffraction of X-rays by the electrons in a crystal, producing a unique diffraction pattern that can be used to reconstruct the electron density map of the molecule. For chiral compounds, X-ray crystallography, particularly when employing anomalous dispersion, can differentiate between enantiomers and establish their absolute configuration, often assessed using parameters like the Flack parameter. springernature.comnih.govsavemyexams.commvpsvktcollege.ac.in The presence of heavier atoms, such as bromine in this compound, can enhance the reliability of absolute configuration determination due to their stronger anomalous scattering. savemyexams.com
Urceolatin: a Structurally Unprecedented Compound
Urceolatin is a highly oxygenated bromophenol that was first isolated from the marine red alga Polysiphonia urceolata. acs.org Its chemical name is 6-Bromo-1-(3-bromo-4,5-dihydroxybenzyl)phenanthro[4,5-bcd]furan-2,3,5-triol. acs.org What makes this compound particularly noteworthy is its unique and unprecedented chemical structure, which features a benzylphenanthro[4,5-bcd]furan unit. acs.org This complex carbon skeleton had not been previously observed in a naturally occurring compound. acs.org
The molecular formula of this compound was determined to be C₂₁H₁₂Br₂O₆. acs.org Spectroscopic analysis, including infrared and UV spectroscopy, revealed the presence of hydroxy and aromatic ring absorptions, consistent with an extended aromatic system. acs.org
Initial bioactivity screening of this compound demonstrated its significant potential as an antioxidant. It displayed potent DPPH radical-scavenging activity with an IC₅₀ value of 7.9 μM. acs.org This activity was found to be tenfold more potent than butylated hydroxytoluene (BHT), a well-known synthetic antioxidant used as a positive control in the study. acs.org The discovery of this compound not only expands the known diversity of marine natural products but also highlights the potential of marine algae as a source of potent bioactive compounds.
Biosynthetic Pathways and Precursors of Urceolatin
Proposed Biogenetic Hypotheses for Urceolatin Formation
The formation of this compound is hypothesized to proceed through a specific biogenetic pathway involving key precursor molecules and reaction mechanisms.
A crucial aspect of the proposed biogenetic pathway for this compound involves intermolecular free-radical reactions. uni.lu Free-radical reactions are fundamental chemical processes abundant in organic synthesis and biological systems. These reactions typically proceed through three distinct phases: initiation, propagation, and termination. They can be triggered by various factors, including light, heat, or oxidation-reduction processes. In the context of this compound biosynthesis, these free-radical steps are considered central to the assembly of its unique molecular architecture from the precursor units. uni.lu
Enzymatic Mechanisms in Halogenated Metabolite Synthesis in Marine Algae
Marine algae are prolific producers of halogenated natural products, a process largely facilitated by specialized enzymatic machinery.
The incorporation of halogen atoms, particularly bromine, into marine natural products is primarily catalyzed by vanadium-dependent haloperoxidases (V-HPOs), with bromoperoxidases (V-BPOs) being particularly prevalent in marine algae, including brown, red, and green species. uni.lu These enzymes play a critical role in the biosynthesis of a diverse array of halogenated compounds.
V-BPOs facilitate the oxidation of halide ions (such as bromide and iodide) using hydrogen peroxide (H2O2). This reaction generates highly reactive hypohalite intermediates. These intermediates then react with electron-rich organic substrates, such as phenols, leading to the selective halogenation of these molecules. The catalytic mechanism involves the activation of the vanadate (B1173111) metal center by hydrogen peroxide, followed by the binding of the halide. The activity of bromoperoxidases is commonly assessed by monitoring the halogenation of monochlorodimedone (MCD). Red algae (Rhodophyta), the source of this compound, are known for producing the most diverse range of brominated compounds.
Phenolic compounds constitute one of the largest families of secondary metabolites found in marine organisms, including various seaweeds. The biosynthesis of these compounds in seaweeds is often influenced by environmental stressors, contributing to the significant diversity observed in their chemical profiles.
In nature, phenols are generally synthesized through three primary metabolic pathways that link primary carbohydrate and amino acid metabolism with secondary metabolites: the shikimic acid-phenylpropanoid pathway, the malonate-acetate (polyketide) pathway, and the mevalonate-acetate (isoprenoid) pathway. While the specific detailed pathways for many marine phenolics are still under investigation, the ubiquitous presence and crucial role of vanadium haloperoxidases in facilitating the incorporation of bromine atoms into these molecules are well-recognized. Understanding these biosynthetic strategies is vital for potentially developing bioinspired synthetic routes for these valuable marine natural products.
Chemical Synthesis and Derivatization Approaches to Urceolatin and Analogues
Strategies for the Total Synthesis of Urceolatin
This compound (CHBrO) is characterized by its complex polycyclic system, including a benzylphenanthro[4,5-bcd]furan core. mdpi-res.comchemrxiv.org While detailed chemical total synthesis routes for this compound itself are not extensively reported in the provided literature, a biogenetic pathway has been proposed. This pathway suggests that this compound is formed through intermolecular free-radical reactions involving three molecules of 3-bromo-5-(hydroxymethyl)-benzene-1,2-diol. jyu.fi This proposed biosynthesis offers a conceptual framework for potential biomimetic synthetic approaches, where chemists could attempt to replicate natural enzymatic or radical-mediated processes in a laboratory setting to construct the complex scaffold of this compound. General strategies in total synthesis typically involve the isolation and characterization of the target molecule, followed by the design of a synthetic strategy, often employing retrosynthetic analysis to work backward from the target to simpler starting materials. wikipedia.org The efficiency of such syntheses is often evaluated by the number of steps required. wikipedia.org
Synthetic Methodologies for this compound Analogues and Related Bromophenols
Marine red algae are prolific producers of diverse bromophenols, making them a significant source of natural products with various bioactivities. Beyond this compound, numerous other bromophenols, both novel and previously identified, have been isolated from species such as Polysiphonia urceolata and Rhodomela confervoides. The synthesis of these related bromophenols and their analogues provides valuable insights into the chemical space surrounding this compound and offers pathways to compounds with potentially modified properties.
A notable example of an this compound analogue is (±)-Polysiphenol, an atropisomerically stable 4,5-dibrominated 9,10-dihydrophenanthrene. An improved total synthesis of (±)-Polysiphenol has been reported, featuring key steps such as intermolecular McMurray dimerization of 5-bromovanillin, followed by intramolecular oxidative coupling. This synthetic route demonstrates versatility, being applicable to the synthesis of 4,5-dichloro- and 4,5-difluoro-halologues, as well as 4,5-dialkyl-analogues.
Other synthetic methodologies for bromophenols include:
Synthesis of Bromophenols with Dihydroxy Phenyl Rings: Bromophenols containing 2,3-dibromo-3,4-dihydroxy phenyl rings, such as BDDE (1,4-Butanediol diglycidyl ether), are considered promising compounds. The development of new synthetic analogues for such structures is an active area of research, driven by their potential in drug discovery.
Diarylmethanone Bromophenols: Novel synthetic diarylmethanone bromophenols have been synthesized and evaluated for their antiradical activities.
Nitrogen-Containing Bromophenols: Both natural and synthetic nitrogen-containing bromophenols have been identified, exhibiting radical scavenging activities.
General Approaches: Common synthetic approaches for bromophenol derivatives often involve reactions like ether cleavage. The presence of the 3-bromo-4,5-dihydroxybenzyl unit is frequently highlighted as a crucial structural motif in many biologically active bromophenols, indicating its importance as a building block in synthetic designs.
The synthetic pathways for these analogues often involve a series of chemical transformations, including:
Dimerization Reactions: As seen in the synthesis of Polysiphenol, dimerization of simpler precursors can be a key step in building more complex polycyclic structures.
Oxidative Coupling: Intramolecular oxidative coupling is another powerful tool for forming cyclic systems, as demonstrated in the Polysiphenol synthesis.
Halogenation and Dehalogenation: The introduction or removal of bromine atoms is fundamental to the synthesis of bromophenols and their derivatives.
Ether Cleavage: This reaction is employed to access free hydroxyl groups from protected phenolic ethers, which is crucial for the synthesis of various bromophenol derivatives.
Derivatization Strategies for Structural Modification and Functionalization
Derivatization strategies are essential for systematically modifying the structure of natural products like this compound and its analogues to explore their structure-activity relationships (SAR) and to enhance or alter their biological functions. This involves introducing new functional groups or modifying existing ones.
Key derivatization approaches for bromophenols include:
Halogenation Modifications: The position and type of halogen atoms can significantly influence the chemical properties and biological activities of bromophenols. For instance, the synthesis of fluoro- and iodo-functionalized benzophenone (B1666685) and diphenylmethane (B89790) halophenols derivatives has been explored to investigate their protein tyrosine kinase inhibitory activity. Similarly, the synthetic route for (±)-Polysiphenol was adapted to provide chlorinated and fluorinated halologues, allowing for SAR studies related to the halogen substituents.
Ether and Ester Formation/Cleavage: The hydroxyl groups present in bromophenols offer opportunities for derivatization through etherification or esterification, which can alter solubility, bioavailability, and reactivity. Conversely, ether cleavage reactions are used to deprotect hydroxyl groups or synthesize new derivatives.
Introduction of Alkyl or Aryl Substituents: Analogues with various alkyl or aryl substituents can be synthesized to probe steric and electronic effects on the molecule's properties. The synthetic route for Polysiphenol, for example, was shown to be applicable to 4,5-dialkyl-analogues.
Nitrogen-Containing Derivatives: The incorporation of nitrogen-containing moieties can lead to new bromophenols with distinct biological profiles, as demonstrated by the isolation and synthesis of nitrogen-containing bromophenols with radical scavenging activity.
These derivatization strategies allow for the systematic exploration of how changes in the molecular structure impact the compound's physical, chemical, and biological characteristics, paving the way for the development of new lead compounds.
Mechanistic Investigations of Urceolatin S Biological Activities
Antioxidant Mechanisms and Radical Scavenging Activity
Urceolatin and other bromophenols from marine sources are recognized for their significant radical scavenging capabilities, which are crucial for neutralizing reactive oxygen species (ROS). researcher.lifemdpi.com
This compound (compound 1) demonstrates notable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity. It exhibits an IC₅₀ value of 7.9 µM, indicating a high potency. researcher.lifeacs.orgnih.govacs.orguiowa.educapes.gov.brresearchgate.net This activity is approximately 10-fold more potent than that of butylated hydroxytoluene (BHT), a commonly used synthetic antioxidant, which has an IC₅₀ value of 83.8 µM. researcher.lifeacs.orgnih.govacs.org Other bromophenols isolated from Polysiphonia urceolata also display potent DPPH radical scavenging activities, with IC₅₀ values ranging from 6.1 to 35.8 µM. researcher.lifemdpi.comnih.gov Studies on these bromophenols suggest that the presence of two successive hydroxyl groups in the benzene (B151609) ring and the conjugation of benzene rings are important structural features for enhanced antioxidant activity. mdpi.com For instance, (+)-rhodoconferimide, another bromophenol, showed an even more efficient antioxidant activity with an IC₅₀ of 5.22 µM compared to this compound. encyclopedia.pub
Table 1: DPPH Radical Scavenging Activity of this compound and Related Compounds
| Compound | Source | IC₅₀ (µM) | Relative Potency vs. BHT |
| This compound (Compound 1) | Polysiphonia urceolata | 7.9 | ~10-fold more potent |
| (+)-rhodoconferimide | Rhodomela confervoides | 5.22 | More efficient |
| Butylated Hydroxytoluene (BHT) | Synthetic (Control) | 83.8 | 1x (Reference) |
| Other Bromophenols | Polysiphonia urceolata | 6.1-35.8 | Potent |
Theoretical investigations, including thermodynamic and kinetic calculations, have been employed to explore the antiradical mechanisms of bromophenol derivatives, including this compound (compound 1) and a related compound (compound 2) from Polysiphonia urceolata. researcher.life These studies revealed that both compounds exhibit potent hydroperoxyl radical (HOO•) scavenging activity in both polar and lipid environments. researcher.life Their rate constants for HOO• scavenging surpassed those of well-known antioxidant standards such as Trolox and BHT. researcher.life For instance, in aqueous media, compounds 1 and 2 showed comparable activities with rate constants of 3.46 × 10⁸ and 9.67 × 10⁸ M⁻¹ s⁻¹, respectively. researcher.life These computational approaches provide mechanistic insights into how these bromophenols neutralize free radicals, often involving formal hydrogen transfer (FHT) or single electron transfer (SET) mechanisms, depending on the radical and environment. nih.gov
Interactions with Biochemical Pathways and Cellular Targets
Beyond direct radical scavenging, bromophenols, including this compound, interact with various biochemical pathways and cellular targets, influencing enzyme activities and cellular processes.
This compound has been identified as possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. researchgate.netresearchgate.net PTP1B is a critical enzyme involved in the negative regulation of insulin (B600854) signaling, making its inhibition a potential therapeutic strategy for type 2 diabetes and obesity. nih.govmdpi.comresearchgate.netimist.mamdpi.com
While direct α-glucosidase inhibitory effects of this compound are not explicitly detailed, several related marine bromophenols have demonstrated potent α-glucosidase inhibitory activity. For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), also derived from marine algae, is a competitive α-glucosidase inhibitor with an IC₅₀ value of 0.098 µM against Saccharomyces cerevisiae α-glucosidase. nih.govmdpi.com Other bromophenols, such as 2,4,6-tribromophenol (B41969) and 2,4-dibromophenol (B41371), isolated from Grateloupia elliptica, also effectively inhibit Saccharomyces cerevisiae and Bacillus stearothermophilus α-glucosidases. scholarsportal.infofrontiersin.org These findings suggest a broader potential for bromophenols to modulate carbohydrate metabolism.
Table 2: Enzyme Inhibitory Activities of Related Bromophenols
| Compound | Enzyme Target | IC₅₀ (µM) / Kᵢ (µM) | Inhibition Type | Reference |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | S. cerevisiae α-glucosidase | 0.098 | Competitive | nih.govmdpi.com |
| 2,4,6-tribromophenol | S. cerevisiae α-glucosidase | 60.3 | Mixed | scholarsportal.info |
| 2,4-dibromophenol | S. cerevisiae α-glucosidase | 110.4 | Mixed | scholarsportal.info |
| CYC31 (BDB) | PTP1B | 1.7 | Not specified | mdpi.com |
| Bromophenol 4g (derivative) | PTP1B | 0.68 | Not specified | nih.gov |
| BPN (110) | PTP1B | 0.84 | Not specified | researchgate.netmdpi.com |
While direct studies on this compound's influence on cellular processes like apoptosis, cell cycle, and gene expression are limited, extensive research on related bromophenol derivatives provides valuable insights into their potential mechanisms.
Several bromophenol derivatives have been shown to induce apoptosis in various human cancer cell lines. For instance, BOS-102, a novel bromophenol derivative, induces apoptosis in human A549 lung cancer cells by activating caspase-3 and poly (ADP-ribose) polymerase (PARP), increasing the Bax/Bcl-2 ratio, enhancing reactive oxygen species (ROS) generation, decreasing mitochondrial membrane potential, and leading to cytochrome c release. nih.govbanrepcultural.org Similarly, BOS-93 and compound 17a, other bromophenol hybrids, also induce apoptosis in A549 cells through ROS-mediated pathways, involving caspase activation and modulation of Bcl-2 family proteins. spandidos-publications.commdpi.com Certain bromophenolic flame retardants, such as 2,4,6-tribromophenol and pentabromophenol, have also been reported to trigger apoptosis in human peripheral blood mononuclear cells (PBMCs) by altering cytosolic calcium ion levels and mitochondrial membrane potential, leading to caspase-9 and caspase-3 activation. mdpi.com
In terms of cell cycle regulation, bromophenol derivatives like BOS-102, BOS-93, and compound 17a have been observed to induce G0/G1 cell cycle arrest in human A549 lung cancer cells. nih.govbanrepcultural.orgspandidos-publications.commdpi.comnih.govresearchgate.net This arrest is often mediated by targeting key cell cycle regulators such as cyclin D1 and cyclin-dependent kinase 4 (CDK4), leading to their downregulation. nih.govspandidos-publications.commdpi.comnih.gov Another bromophenol, 2,2-Methylenebis(4-bromophenol), also inhibits the cell cycle in Chinese hamster ovary (CHO) cells by inhibiting protein kinases involved in cell division. biosynth.com
Regarding gene expression , some bromophenols have been shown to modulate the Keap1-Nrf2 protein-protein interaction, which in turn activates Nrf2-induced downstream protective genes from oxidative stress damage. encyclopedia.pub This mechanism highlights their potential role in cellular defense against oxidative insults.
Direct evidence of this compound's molecular interactions with biological macromolecules like DNA is limited. However, studies on related bromophenol derivatives offer some insights. For example, compound 17a, a bromophenol hybrid, was found to cause DNA fragmentations in A549 cells as part of its apoptosis-inducing mechanism. mdpi.com While this indicates an impact on DNA integrity, it does not directly confirm a binding interaction with DNA. Further research would be needed to elucidate any direct binding mechanisms of this compound or its derivatives with DNA or other macromolecules.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the specific chemical features of a compound like this compound contribute to its observed biological effects. These investigations provide insights into the molecular mechanisms underlying its activities and guide the development of more potent or selective derivatives. This compound, a complex bromophenol isolated from marine red algae, exhibits notable antioxidant properties, and its structural characteristics play a significant role in this efficacy.
Impact of Structural Features on Biological Efficacy (e.g., role of hydroxyl groups, bromine atoms, heterocyclic units)
This compound (6-Bromo-1-(3-bromo-4,5-dihydroxybenzyl)phenanthro[4,5-bcd]furan-2,3,5-triol) is distinguished by its highly oxygenated nature and an unprecedented naturally occurring benzylphenanthro[4,5-bcd]furan unit uni.lufishersci.ca. Its antioxidant activity, specifically its significant DPPH radical-scavenging capability, is a key biological effect linked to its structure uni.lufishersci.ca.
Role of Hydroxyl Groups: The presence and arrangement of hydroxyl (-OH) groups are critical determinants of the antioxidant activity of bromophenols, including those related to this compound. Research on bromophenols from Polysiphonia urceolata indicates that compounds possessing four hydroxyl groups tend to exhibit higher activity in DPPH radical scavenging assays. Furthermore, the presence of two successive hydroxyl groups (ortho-dihydroxyl configuration) on the benzene ring is particularly important for enhancing antioxidant efficacy nih.govsemanticscholar.org. This suggests that the vicinal diol arrangement facilitates radical quenching by providing readily available hydrogen atoms for donation. For instance, compounds with four hydroxyl groups from P. urceolata demonstrated notable DPPH scavenging activities nih.gov.
Role of Bromine Atoms: Bromine atoms significantly influence the biological activities of marine bromophenols. In the context of anti-diabetic activity, studies on bromophenols from Symphyocladia latiuscula have shown that highly brominated compounds exhibit more potent inhibitory effects against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase uzh.chnih.gov. Molecular docking simulations further support the importance of bromine atoms, alongside the phenyl ring number, in forming crucial halogen-bond interactions with target enzymes uzh.chnih.gov. Conversely, the removal of bromine atoms (debromination) from certain bromophenols has been observed to result in a loss of inhibitory activity against isocitrate lyase (ICL), underscoring the direct contribution of bromine to biological function nih.gov.
Role of C-7 Hydroxyl Group: In specific bromophenols, such as certain 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives, the hydroxyl group at the C-7 position has been identified as crucial for hydrogen-bond formation, which is vital for their anti-diabetic activity through PTP1B and α-glucosidase inhibition uzh.chnih.gov.
Comparative Analysis with Other Bromophenols from Marine Sources
Marine organisms, particularly red algae, are prolific producers of bromophenols, a class of secondary metabolites characterized by one or more phenolic units with bromine substitutions nih.govsemanticscholar.orgresearchgate.net. These compounds exhibit a wide array of biological activities, including antioxidant, antibacterial, antiviral, antifungal, and anticancer properties semanticscholar.orguzh.chresearchgate.net. Comparative analyses with this compound and other bromophenols highlight the diverse pharmacological potential and structural variations within this class.
Antioxidant Activity: this compound stands out for its potent antioxidant capacity. It displayed an impressive DPPH radical-scavenging activity with an IC₅₀ value of 7.9 µM, demonstrating a potency approximately 10-fold greater than that of the well-known synthetic antioxidant, butylated hydroxytoluene (BHT) uni.lufishersci.ca. Other bromophenols isolated from Polysiphonia urceolata also exhibit significant DPPH radical scavenging, with IC₅₀ values ranging from 6.1 to 35.8 µM, generally proving more potent than BHT nih.govnih.gov. For instance, compounds with a 2,3-dibromo-4,5-dihydroxy-benzyl skeleton, such as rhodomelin A, have also shown high antioxidant activity, with rhodomelin A displaying an IC₅₀ of 3.82 µM against DPPH radicals nih.gov. This suggests that the specific arrangement of bromine atoms and hydroxyl groups within the bromophenol scaffold is a key determinant of antioxidant efficacy.
Table 1: Comparative DPPH Radical Scavenging Activity
| Compound | Source | IC₅₀ (µM) | Reference |
| This compound | Polysiphonia urceolata | 7.9 | uni.lufishersci.ca |
| Rhodomelin A | Marine algae | 3.82 | nih.gov |
| Other bromophenols from P. urceolata | Polysiphonia urceolata | 6.1 - 35.8 | nih.govnih.gov |
| Butylated Hydroxytoluene (BHT) | Synthetic standard | 81.8 - 83.8 | researchgate.net |
Anti-Diabetic Activity: Beyond antioxidant effects, several bromophenols from marine sources have demonstrated promising anti-diabetic potential through the inhibition of key enzymes like PTP1B and α-glucosidase. Three potent bromophenols, 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol (Compound 1), 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether (Compound 2), and bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) (Compound 3), isolated from Symphyocladia latiuscula, have been identified as dual inhibitors of PTP1B and α-glucosidase uzh.chnih.gov.
Compound 3 exhibited superior potency against PTP1B (IC₅₀: 5.29 ± 0.08 µM) compared to the positive control ursolic acid (IC₅₀: 8.66 ± 0.82 µM) uzh.chnih.gov. Furthermore, compounds 1, 2, and 3 showed remarkable α-glucosidase inhibitory activity, being 30 to 110 times more potent than acarbose (B1664774) (IC₅₀: 212.66 ± 0.35 µM). Compound 3 was the most effective α-glucosidase inhibitor among them, with an IC₅₀ of 1.92 ± 0.02 µM uzh.chnih.gov. Other bromophenols, such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) and 3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (CYC31), also isolated from red algae, have been reported as PTP1B inhibitors.
Table 2: Comparative PTP1B and α-Glucosidase Inhibitory Activities
| Compound | Source | PTP1B IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Reference |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol (Compound 1) | Symphyocladia latiuscula | Comparable to Ursolic acid | 2.63 | uzh.chnih.gov |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether (Compound 2) | Symphyocladia latiuscula | Comparable to Ursolic acid | Not specified in detail | uzh.chnih.gov |
| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) (Compound 3) | Symphyocladia latiuscula | 5.29 ± 0.08 | 1.92 ± 0.02 | uzh.chnih.gov |
| Ursolic acid | Standard | 8.66 ± 0.82 | Not applicable | uzh.chnih.gov |
| Acarbose | Standard | Not applicable | 212.66 ± 0.35 | uzh.chnih.gov |
Other Activities: Beyond antioxidant and anti-diabetic effects, other bromophenols from marine sources exhibit diverse biological activities. For instance, Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) and its methyl ether have shown cytotoxic activities against human colon cell lines nih.gov. Lanosol has also been investigated for its effects on cytochrome P-450 and glutathione (B108866) transferase activities. Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) possesses broad-spectrum antifungal activities. These comparisons underscore the rich pharmacological landscape of marine bromophenols and the importance of structural nuances in modulating their specific biological targets and effects.
Ecological and Evolutionary Roles of Urceolatin in Marine Ecosystems
Role of Urceolatin and Related Bromophenols in Marine Algal Defense Strategies
Bromophenols are common secondary metabolites primarily found in marine algae, especially red algae, but also in brown and green algae, as well as other marine organisms like ascidians and sponges nih.govmdpi.comresearchgate.net. These compounds are biosynthesized in the presence of bromoperoxidases, hydrogen peroxide, and bromide, with bromide concentrations in seawater and marine algae being approximately 0.65 mg/kg nih.govresearchgate.net.
The ecological function of bromophenols is widely believed to involve chemical defense and deterrence against various threats in the marine environment nih.govmdpi.comresearchgate.netnih.govawi.de. Marine algae, as primary producers, face constant pressure from herbivores and fouling organisms. In response, they produce secondary metabolites to deter feeding and prevent the attachment and growth of bacteria, other algae, and invertebrates frontiersin.orgeuropa.eusemanticscholar.org.
Bromophenols contribute to these defense strategies through several mechanisms:
Anti-herbivory: Certain bromophenols have been shown to deter feeding by marine herbivores. For instance, 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) have demonstrated inhibitory effects on the survival and metamorphosis of sea urchin larvae, a common predator of marine algae scirp.org. Studies on the marine herbivorous gastropod Turbo cornutus indicate that bromophenols act as chemical defense agents against herbivore attacks scirp.org. While some low concentrations of bromophenols might stimulate feeding, at higher concentrations, they exhibit strong deterrent activity scirp.org.
Anti-fouling: Halogenated secondary metabolites, including bromophenols, produced by marine algae can specifically prevent the formation of bacterial biofilms and the attachment of other fouling organisms like barnacles europa.eu. This is crucial for maintaining the surface integrity of algae and preventing overgrowth that could impede photosynthesis and nutrient uptake.
Antimicrobial Activity: Many bromophenols isolated from marine algae exhibit promising antibacterial and antiviral activities nih.govmdpi.comresearchgate.net. For example, several bromophenols from the red algae Rhodomela confervoides have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 70 µg/mL (121 µM) for some compounds nih.gov. This antimicrobial property contributes to the algae's defense against microbial pathogens and competitors.
The effectiveness of bromophenols in defense can vary depending on their specific structure, the number and position of bromine atoms, and their lipophilicity mdpi.comnih.gov. This structural diversity allows for a range of bioactivities and adaptive responses to external conditions mdpi.com.
Table 1: Examples of Bromophenols and Their Reported Bioactivities in Marine Defense
| Compound (or Class) | Source Organism (Example) | Bioactivity Reported | Reference |
| Bromophenols (general) | Marine Algae (various) | Chemical defense and deterrence | nih.govnih.govawi.de |
| Bromophenols (general) | Marine Algae (various) | Antimicrobial, antiviral, antioxidant | nih.govmdpi.comresearchgate.net |
| 2,4-dibromophenol | Brown algae (Eisenia, Ecklonia) | Deterrent against Turbo cornutus; inhibits sea urchin larval survival/metamorphosis | scirp.org |
| 2,4,6-tribromophenol | Brown algae (Eisenia, Ecklonia) | Inhibits sea urchin larval survival/metamorphosis | scirp.org |
| Bromophenols (compounds 3.1-3.5) | Red algae (Rhodomela confervoides) | Antibacterial activity against Gram-positive and Gram-negative bacteria | nih.gov |
Table 2: Reported Concentrations and Inhibitory Effects of Select Bromophenols
| Compound | Source Algae (Example) | Concentration (approx.) | Effect on Organism (Example) | Reference |
| 2,4-dibromophenol (2,4-DBP) | Sargassum siliquastrum, Padina arborescens, Lobophora variegata | Up to 1280 ng/g | Deterrent to Turbo cornutus at 1 µM; inhibits sea urchin larval survival | awi.descirp.org |
| 2,4,6-tribromophenol (2,4,6-TBP) | Sargassum siliquastrum, Padina arborescens, Lobophora variegata | Up to 5870 ng/g | Inhibits sea urchin larval survival/metamorphosis | awi.descirp.org |
| Bromophenols (compound 3.5) | Rhodomela confervoides | < 70 µg/mL (MIC) | Potent antibacterial activity | nih.gov |
Chemoecological Significance in Interspecies Interactions
Chemical communication is a fundamental aspect of interspecies interactions across all taxa, from unicellular organisms to vertebrates agriculturejournals.czfrontiersin.org. In marine ecosystems, these chemical exchanges are critical for shaping community structure, functioning, and facilitating adaptation and ecological evolution nih.govpsu.eduearth2ocean.com. This compound, as a bromophenol, contributes to the complex web of chemical signals that mediate these interactions.
The chemoecological significance of bromophenols, and by extension this compound, in marine interspecies interactions includes:
Anti-Fouling and Competition for Space: Biofouling, the undesirable accumulation of microorganisms, plants, and animals on submerged surfaces, is a significant challenge in marine environments. Bromophenols produced by algae help prevent the settlement and growth of fouling organisms, thereby reducing competition for space and light europa.eu. This allows the producing algae to maintain their ecological niche and thrive.
Microbial Interactions: While the chemical ecology of marine bacteria is an emerging field, it is known that microorganisms engage in complex interspecies interactions mediated by chemical signals nih.govwiley.comsi.edu. Bromophenols with antimicrobial properties can influence the composition and activity of microbial communities on algal surfaces or in the surrounding water, potentially shaping symbiotic or antagonistic relationships nih.govsciencelearn.org.nz. For instance, certain marine bacteria associated with algae produce inhibitory compounds that contribute to the host's defense against fouling organisms csic.es.
Advanced Research Methodologies and Future Directions in Urceolatin Research
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, offering insights into the structural, electronic, and interactive properties of compounds like Urceolatin at an atomic level. These methods accelerate discovery by predicting chemical events and properties researchgate.net.
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used in computational chemistry to investigate the electronic structure and ground state properties of molecules wikipedia.org. For this compound, DFT can be applied to determine its conformational preferences, which are crucial for understanding its stability and reactivity. By performing geometry optimization, researchers can identify the most stable spatial arrangements of atoms within the this compound molecule nih.govepstem.net.
DFT calculations also provide valuable insights into the electronic properties of this compound. These include the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively nih.govepstem.net. The energy gap between HOMO and LUMO (ΔEg) is a significant parameter that reflects the molecule's chemical reactivity and electronic excitation characteristics epstem.net. Furthermore, DFT can predict other electronic parameters such as dipole moments, polarizability (α), and hyperpolarizability (β), which are essential for understanding a molecule's response to electric fields and its potential in nonlinear optics nih.govepstem.net. These theoretical calculations can be compared with experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy values, to validate the computational models and enhance their predictive accuracy epstem.net.
Molecular docking is a computational technique within molecular modeling that predicts the preferred binding orientations and affinities between small molecules (ligands), such as this compound, and macromolecular target structures, typically proteins openaccessjournals.com. This method is fundamental in understanding how this compound might interact with biological targets at an atomic level, providing insights into potential binding mechanisms and energetics openaccessjournals.comfrontiersin.orgnih.gov.
The docking process involves two primary steps: generating possible conformations and orientations (poses) of the ligand within the target's binding site, and then assessing the binding affinity of these poses using scoring functions nih.govnih.gov. While early docking models often assumed rigid structures, modern techniques, such as flexible and ensemble docking, account for the dynamic nature and conformational changes of both the ligand and the protein, thereby enhancing the accuracy of binding predictions frontiersin.orgnih.govmdpi.com. By simulating these interactions, molecular docking can help identify potential targets for this compound, analyze specific protein-ligand interactions (e.g., hydrogen bonds, van der Waals forces), and guide the optimization of this compound's structure to enhance its binding characteristics openaccessjournals.commdpi.com. This approach is crucial for elucidating fundamental biochemical processes and can contribute to understanding this compound's biological roles nih.gov.
Metabolomics and Chemical Profiling Approaches for this compound and its Derivatives
Metabolomics is the systematic study of small-molecule metabolites within a biological system, providing a comprehensive "chemical fingerprint" of cellular processes globalresearchonline.net. When applied to this compound and its derivatives, metabolomics offers a powerful means to characterize their complex chemical composition and understand their diversity and potential bioactivities researchgate.net.
Chemical profiling, a core component of metabolomics, involves identifying and quantifying a wide range of metabolites present in a sample japsonline.comnih.gov. Analytical techniques frequently employed in this context include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy japsonline.comnih.govsysrevpharm.org. LC-MS is particularly favored for complex samples due to its improved responsiveness and signal reproducibility, while GC-MS is ideal for identifying and quantifying small, volatile metabolites nih.govsysrevpharm.org. NMR spectroscopy is valued for its reproducibility, high throughput, and non-destructive sample preparation sysrevpharm.org.
These techniques, combined with multivariate statistical analyses (chemometrics) like Principal Component Analysis (PCA) and Partial Least Squares (PLS), allow researchers to explore the relationship between the chemical profile of this compound and its derivatives and their biological activities researchgate.netjapsonline.com. Metabolomic profiling can lead to the identification of novel compounds, provide insights into their biosynthesis, and help in quality control processes for natural product extracts containing this compound japsonline.comnih.gov.
Bioengineering and Synthetic Biology for Sustainable Production
Bioengineering and synthetic biology represent transformative fields for the sustainable production of biochemicals, including complex natural products like this compound. Synthetic biology, defined as the deliberate design and construction of novel or redesigned biological systems, applies engineering principles (Design, Build, Test, Learn) to biological systems uq.edu.aunih.govadlittle.com.
For this compound, synthetic biology approaches could revolutionize its production by enabling the design of non-natural biosynthetic pathways within engineered microbes frontiersin.org. This involves the precise manipulation of an organism's DNA, moving beyond traditional genetic engineering to make multiple, simultaneous changes across entire biological systems uq.edu.au. By engineering microbial cell factories, researchers can introduce or optimize gene circuits that encode the enzymatic steps required for this compound biosynthesis frontiersin.orgeurekalert.org. This can lead to more cost-effective and sustainable production routes, especially when compared to complex chemical synthesis, by utilizing cheap and renewable substrates such as glucose or plant biomass nih.gov. Key strategies include modular pathway assembly, dynamic sensing and regulation, compartmentalization, pathway balancing, and cofactor engineering frontiersin.org. The goal is to circumvent difficult chemical synthesis steps and achieve high-throughput, efficient production of this compound and its derivatives uq.edu.aunih.gov.
Emerging Research Directions for Expanding this compound's Academic Landscape
The academic landscape surrounding this compound is poised for expansion through several emerging research directions. The integration of advanced computational methodologies, such as machine learning and artificial intelligence, with DFT and molecular docking is a significant trend. These integrations can lead to more efficient prediction of this compound's properties and interactions, enabling the rapid screening of vast chemical spaces and the identification of novel derivatives with desired characteristics wikipedia.orgchemrxiv.org.
Further advancements in analytical techniques within metabolomics, including higher resolution and sensitivity in mass spectrometry and NMR, will allow for even more detailed chemical profiling of this compound and its derivatives in various biological and environmental contexts. This will facilitate a deeper understanding of its natural occurrence, metabolic fate, and potential roles in complex biological systems.
In bioengineering, the continuous development of CRISPR/Cas9 and other gene-editing technologies will enhance the precision and efficiency of engineering microbial strains for this compound production uq.edu.au. This could lead to the development of robust and scalable biomanufacturing processes, making this compound more accessible for further research and potential applications. Furthermore, exploring novel bioengineering strategies, such as cell-free expression systems, could offer alternative platforms for its sustainable production adlittle.com.
The combination of these interdisciplinary approaches—from atomic-level simulations to whole-cell engineering and comprehensive chemical profiling—will be crucial for a holistic understanding of this compound, driving its academic exploration and unlocking its full scientific potential.
Q & A
How can the PICOT framework be applied to formulate a research question on Urceolatin’s biological activity in preclinical models?
- Methodological Answer : Use the PICOT framework to structure the question by defining:
- P opulation (e.g., in vitro cancer cell lines),
- I ntervention (e.g., this compound dosage ranges),
- C omparison (e.g., untreated controls or standard chemotherapeutic agents),
- O utcome (e.g., apoptosis rates or cytotoxicity metrics),
- T ime frame (e.g., 24–72-hour exposure periods).
Example: "In human hepatocellular carcinoma (HCC) cell lines (P), how does this compound (I) compared to sorafenib (C) affect apoptosis markers (O) over 48 hours (T)?" .
Q. What systematic approaches ensure a rigorous literature review to identify gaps in this compound’s pharmacological mechanisms?
- Methodological Answer :
- Use databases (PubMed, Scopus) with Boolean operators: "this compound AND (pharmacokinetics OR mechanism)".
- Filter studies by publication date (last 5–10 years) and experimental models (e.g., in vivo, in vitro).
- Map findings to identify contradictions (e.g., conflicting results on dose-dependent toxicity) and unresolved hypotheses (e.g., unknown receptor targets). Maintain an annotated bibliography to track gaps .
Q. How should experimental designs be structured to assess this compound’s physicochemical properties?
- Methodological Answer :
- Solubility : Use HPLC or UV-Vis spectroscopy under varying pH conditions (1.2–7.4) to simulate gastrointestinal absorption.
- Stability : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products.
- Purity : Validate via NMR (¹H/¹³C) and HRMS, referencing pharmacopeial standards (e.g., USP guidelines). Document protocols for reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s in vivo efficacy be resolved through meta-analytical approaches?
- Methodological Answer :
- Perform a weighted meta-analysis of preclinical studies, stratifying by model (e.g., murine vs. zebrafish) and dosage (low: <10 mg/kg; high: ≥10 mg/kg).
- Use funnel plots to detect publication bias and heterogeneity tests (I² statistic) to quantify variability. Adjust for confounders (e.g., administration route: oral vs. IV) .
Q. What methodologies optimize this compound’s synthetic yield while minimizing byproducts?
- Methodological Answer :
- Apply Design of Experiments (DoE) to test variables: catalyst loading (0.1–1.0 mol%), temperature (60–120°C), and reaction time (4–24 hrs).
- Analyze outcomes via Response Surface Methodology (RSM) to identify optimal conditions. Validate with scaled-up batches (1 g to 100 g) and characterize impurities via GC-MS .
Q. How can interdisciplinary approaches integrate computational and experimental data to predict this compound’s off-target effects?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) to screen this compound against human protein databases (PDB).
- Validate predictions with in vitro binding assays (SPR or ITC) for top candidates (e.g., kinase families). Cross-reference with transcriptomic data (RNA-seq) from treated cell lines to identify pathway disruptions .
Data Analysis and Validation
Q. What statistical strategies address low reproducibility in this compound’s cytotoxicity assays?
- Methodological Answer :
- Implement strict QC criteria: Z’ factor >0.5 for assay robustness, triplicate technical replicates, and inter-lab validation.
- Use non-parametric tests (Mann-Whitney U) for non-normal distributions. Report effect sizes (Cohen’s d) to contextualize significance .
Q. How should spectroscopic data (e.g., NMR, IR) be rigorously interpreted to confirm this compound’s structural identity?
- Methodological Answer :
- Compare experimental ¹H NMR shifts (<0.1 ppm deviation) and coupling constants with simulated data (ChemDraw).
- Validate functional groups via FT-IR (e.g., carbonyl peaks at 1700–1750 cm⁻¹) and cross-check with literature for analogous compounds .
Tables for Methodological Reference
| Analytical Tool | Use Case | Validation Criteria |
|---|---|---|
| LC-MS | Stability testing and impurity profiling | ≥95% purity; degradation <5% at 6 mos |
| Molecular Docking | Predicting off-target interactions | RMSD <2.0 Å vs. crystallographic data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
